Product packaging for 5-Chloro-1-ethyl-1H-benzimidazole(Cat. No.:CAS No. 69015-51-6)

5-Chloro-1-ethyl-1H-benzimidazole

Cat. No.: B2893085
CAS No.: 69015-51-6
M. Wt: 180.64
InChI Key: XHEABVQBDRMBMU-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazoles are bicyclic compounds formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. rsc.org This unique structural framework makes them a "privileged scaffold" in medicinal chemistry and drug discovery. chemijournal.comgrowingscience.comrsc.org Their electron-rich nature allows for interactions with a variety of biological targets through mechanisms like metal ion chelation, π–π stacking, and hydrogen bonding. rsc.org

The versatility of the benzimidazole core has led to the development of a vast library of derivatives with a broad spectrum of biological activities. chemijournal.comimpactfactor.org These compounds are integral to the creation of drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. rsc.orgchemijournal.com The continuous exploration of substituted benzimidazoles highlights their enduring importance in the quest for novel therapeutic agents. chemijournal.comtandfonline.com

Significance of N-Alkylated Benzimidazole Scaffolds in Advanced Chemical Synthesis

The process of N-alkylation, where an alkyl group is introduced at one of the nitrogen atoms of the imidazole ring, is a crucial modification in the synthesis of advanced benzimidazole derivatives. rsc.orgresearchgate.net This substitution significantly influences the physicochemical properties and biological activity of the resulting compounds. nih.gov

N-alkylated benzimidazoles are key intermediates in the synthesis of various biologically active molecules and even ionic liquids. researchgate.net The nature and position of the alkyl substituent can play a critical role in determining the compound's efficacy and target selectivity. nih.gov For instance, research has shown that N-alkylation can enhance the antifungal and antiviral properties of benzimidazole derivatives. nih.govderpharmachemica.com The synthesis of these N-alkylated scaffolds is an active area of research, with methods evolving to become more efficient and environmentally friendly. researchgate.netacs.org

Contextualization of 5-Chloro-1-ethyl-1H-benzimidazole within Substituted Benzimidazole Studies

This compound is a specific derivative that embodies the structural features discussed above. The presence of a chloro group at the 5-position and an ethyl group at the N-1 position distinguishes its chemical properties and potential applications. The chlorine atom, an electron-withdrawing group, can significantly impact the electronic environment of the benzimidazole ring system, potentially influencing its reactivity and biological interactions. tandfonline.com

Studies on various substituted benzimidazoles have demonstrated that the type and position of substituents are critical for their activity. tandfonline.comresearchgate.net For example, research into other 5-chloro-benzimidazole derivatives has explored their potential as antifungal agents. derpharmachemica.comwisdomlib.org The ethyl group at the N-1 position is a result of N-alkylation, a key synthetic step that can modulate the compound's properties. The specific combination of these substituents in this compound makes it a subject of interest in the ongoing exploration of novel benzimidazole-based compounds.

Below is a table summarizing the key structural features of this compound:

FeatureDescription
Core Structure Benzimidazole
Substituent at Position 5 Chloro (Cl)
Substituent at N-1 Position Ethyl (C2H5)

The study of such specifically substituted benzimidazoles contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B2893085 5-Chloro-1-ethyl-1H-benzimidazole CAS No. 69015-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEABVQBDRMBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1 Ethyl 1h Benzimidazole

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of 5-Chloro-1-ethyl-1H-benzimidazole provides precise information about the number, type, and connectivity of protons in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum displays distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the N-ethyl substituent.

The aromatic region reveals three distinct signals. A singlet observed around δ 7.62 ppm is assigned to the proton at the C-2 position of the imidazole (B134444) ring. Two doublets, appearing at approximately δ 7.51 ppm and δ 7.18 ppm with a coupling constant (J) of 8.2 Hz, correspond to the coupled protons on the benzene (B151609) ring. ias.ac.in The ethyl group attached to the nitrogen atom is characterized by a quartet at δ 2.91 ppm, resulting from the methylene (B1212753) (-CH₂) protons being split by the adjacent methyl protons, and a triplet at δ 1.37 ppm, corresponding to the methyl (-CH₃) protons. ias.ac.in

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.62 Singlet (s) - H-2 (imidazole ring)
7.51 Doublet (d) 8.2 Aromatic H
7.18 Doublet (d) 8.2 Aromatic H
2.91 Quartet (q) 7.6 -CH₂- (ethyl group)
1.37 Triplet (t) 7.6 -CH₃ (ethyl group)

Source: Supplementary Information, 2021. ias.ac.in

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum for this compound shows nine distinct carbon signals, consistent with its molecular structure.

The signals for the carbon atoms of the benzimidazole core appear in the downfield region (δ 111-159 ppm). The carbon at the C-2 position of the imidazole ring is typically observed at the lowest field, around δ 158.3 ppm. ias.ac.in The other aromatic carbons, including those bonded to chlorine and those in the fused ring system, resonate at characteristic chemical shifts between δ 111.2 and δ 126.1 ppm. ias.ac.in The carbons of the N-ethyl group appear in the upfield region, with the methylene (-CH₂) carbon at approximately δ 22.3 ppm and the terminal methyl (-CH₃) carbon at around δ 12.7 ppm. ias.ac.in

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ, ppm) Assignment
158.3 C-2
126.1 Aromatic C
121.8 Aromatic C
119.6 Aromatic C
117.7 Aromatic C
112.4 Aromatic C
111.2 Aromatic C
22.3 -CH₂- (ethyl group)
12.7 -CH₃ (ethyl group)

Source: Supplementary Information, 2021. ias.ac.in

Two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY), are employed to provide unambiguous structural confirmation by revealing correlations between nuclei. A ¹H-¹H COSY spectrum maps proton-proton couplings within the molecule.

For this compound, a COSY experiment would be instrumental in confirming several key structural features. dergipark.org.tr A distinct cross-peak would be observed between the quartet at δ 2.91 ppm and the triplet at δ 1.37 ppm, definitively establishing the connectivity of the methylene and methyl groups within the ethyl substituent. conicet.gov.ar Furthermore, COSY analysis can help assign the specific positions of the aromatic protons by showing correlations between adjacent protons on the benzene ring. dergipark.org.trconicet.gov.ar This technique solidifies the assignments made from one-dimensional spectra and provides a higher level of confidence in the elucidated structure.

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, providing valuable information about the functional groups present. mdpi.com

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The analysis of these bands confirms the presence of the key functional groups.

Key characteristic vibrations for benzimidazole derivatives include C-H stretching from the aromatic ring and the ethyl group, C=N and C=C stretching vibrations within the heterocyclic and benzene rings, and the C-Cl stretching vibration. mdpi.comderpharmachemica.com The aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group is found just below 3000 cm⁻¹. dergipark.org.tr The C=N stretching vibration is characteristic of the imidazole ring and is generally observed in the 1625-1600 cm⁻¹ region. derpharmachemica.comresearchgate.net The stretching vibration of the C-Cl bond is expected to appear in the lower frequency region of the spectrum, typically around 750 cm⁻¹. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic
< 3000 C-H Stretch Aliphatic (Ethyl)
~1615 C=N Stretch Imidazole Ring
1600-1450 C=C Stretch Aromatic Ring
~750 C-Cl Stretch Chloro-substituent

Compiled from data on related benzimidazole structures. mdpi.comderpharmachemica.comdergipark.org.trresearchgate.net

Raman spectroscopy provides complementary information to FTIR. It detects vibrations that cause a change in the polarizability of the molecule. mdpi.com For molecules with a center of symmetry, vibrations can be exclusively Raman or IR active (rule of mutual exclusion). While this compound lacks such symmetry, Raman spectroscopy is particularly effective for observing symmetric vibrations and vibrations of the carbon backbone, which may be weak in the IR spectrum.

Expected Raman active modes for this compound would include the symmetric breathing vibrations of the benzimidazole ring system. acs.org The C-Cl bond would also produce a characteristic Raman signal. While specific experimental Raman data for this compound is not detailed in the surveyed literature, its analysis would be a valuable component of a complete structural characterization, confirming the assignments from FTIR and providing a more robust vibrational profile of the molecule. acs.orgnih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. tutorchase.com In the mass spectrum of a related compound, 5-chloro-1H-benzimidazole, the molecular ion peak is observed at m/z 152. nih.gov The fragmentation of benzimidazole derivatives often involves characteristic cleavages that provide structural information. researchgate.netresearchgate.net

For substituted benzimidazoles, the fragmentation pattern can reveal the nature and position of the substituents. researchgate.net For instance, the loss of a methyl group (15 m/z) or an ethyl group (29 m/z) is a common fragmentation pathway for alkyl-substituted compounds. tutorchase.com In the case of this compound, the molecular formula is C10H11ClN2, with a monoisotopic mass of 194.061076 g/mol . epa.gov The fragmentation would likely involve the loss of the ethyl group and potentially the chlorine atom, leading to characteristic fragment ions.

A general fragmentation scheme for similar benzimidazole structures often shows cleavage of the amide N-C=O bond in two different ways. researchgate.net One pathway leads to a resonance-stabilized cation. researchgate.net Another common fragmentation involves the loss of a dienone radical. researchgate.net

Table 1: Key Mass Spectrometry Data for Related Benzimidazole Compounds

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)Reference
5-Chloro-1H-benzimidazole152154, 125 nih.gov
2-Methyl-1H-benzimidazole132133 (M+H)+ iosrjournals.org
N-Ethylacetate-2-methyl-benzimidazole218219 (M+H)+ iosrjournals.org

This table presents data for related compounds to infer potential fragmentation patterns for this compound.

Electronic Absorption Spectroscopy (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the UV region. tandfonline.comekb.eg

The electronic spectra of benzimidazoles are characterized by π-π* transitions within the fused ring system. ekb.eg For benzimidazole itself, absorption bands are observed around 275 nm, 281 nm, and 358 nm. ekb.eg The position and intensity of these bands can be influenced by the presence of substituents on the benzimidazole core. cas.cz

In a study on various benzimidazole derivatives, the electronic spectra were recorded in ethanol (B145695). core.ac.uk The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents. core.ac.uk For instance, strong electron-donating groups can cause a bathochromic (red) shift in the absorption bands. cas.cz The solvent can also influence the position of the absorption bands.

For a series of 5-chloro-1-isopropyl-2-substituted-1H-benzimidazole derivatives, the structures were confirmed using spectral analysis, including UV-Vis spectroscopy. wisdomlib.org While specific λmax values for this compound are not detailed in the provided search results, the general absorption regions for substituted benzimidazoles can be inferred. The spectra of substituted benzimidazoles typically show bands around 220, 330, 430, and 460 nm, which can be attributed to a quinoidal structure. acs.org

Table 2: UV-Vis Absorption Data for Representative Benzimidazole Derivatives

CompoundSolventλmax (nm)Reference
BenzimidazoleVapour Phase280 tandfonline.com
2-(1´-Propyl-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazoleDioxane332.5, 242.5, 225.5 core.ac.uk
Benzimidazole Ligand (BzIm)Ethanol204, 226, 275, 281, 358 ekb.eg

This table provides examples of UV-Vis absorption maxima for different benzimidazole derivatives to illustrate the typical absorption regions.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1 Ethyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT has become a standard method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. For 5-Chloro-1-ethyl-1H-benzimidazole, DFT calculations are employed to predict its ground state properties, providing insights into its stability, reactivity, and intermolecular interactions.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For benzimidazole (B57391) derivatives, this is typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p). wisdomlib.org The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.

Table 1: Predicted Structural Parameters of a Benzimidazole Derivative (Note: The following data is for a related benzimidazole derivative, 2-ethyl-1H-benzo[d]imidazole, and is presented for illustrative purposes as specific experimental or calculated data for this compound is not readily available in the searched literature.)

ParameterBond Length (Å) / Bond Angle (°)
C1-C21.39
C2-C31.40
N7-C81.31
C2-N9-C8107.4
C1-N7-C8107.0

Data sourced from a theoretical study on 2-ethyl-1H-benzo[d]imidazole using DFT (B3LYP/6-31G(d)). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and their distribution across the molecule provide valuable information about its reactivity and electronic transitions. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the benzimidazole ring, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the π-system of the benzimidazole core. The presence of the electron-withdrawing chlorine atom and the electron-donating ethyl group will modulate the energies of these orbitals. Theoretical studies on similar benzimidazole derivatives have shown that such substitutions can fine-tune the electronic properties. nih.govnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net For benzimidazole derivatives, the energy gap is a key factor in understanding their biological activity.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Representative Quantum Chemical Descriptors for a Benzimidazole Derivative (Note: The following data is for a substituted benzimidazole and is presented for illustrative purposes.)

DescriptorValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
Energy Gap (ΔE)4.7
Electronegativity (χ)3.85
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.15

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying the excited states of molecules. This is particularly important for understanding a molecule's response to light, such as its UV-Visible absorption spectrum.

TD-DFT calculations can predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). For this compound, these calculations would likely reveal π → π* transitions as the most significant in the UV region, which is characteristic of aromatic systems. nih.gov The calculated absorption maxima can be compared with experimental UV-Vis spectra to validate the computational approach. Theoretical studies on similar benzimidazoles have shown good agreement between TD-DFT predicted spectra and experimental data. acs.org

Theoretical Investigation of Optoelectronic Properties

The optoelectronic properties of benzimidazole derivatives are of considerable interest for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. wisc.edu Theoretical studies, typically using Time-Dependent Density Functional Theory (TD-DFT), are crucial for predicting the absorption and emission spectra, as well as understanding the electronic transitions within the molecule.

For benzimidazole derivatives, the electronic transitions are often characterized as π → π* transitions within the aromatic system. The introduction of a chloro group at the 5-position and an ethyl group at the 1-position on the benzimidazole core influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The chloro group, being an electron-withdrawing group, can lower both HOMO and LUMO energies, while the electron-donating ethyl group can raise them. The interplay of these substituents dictates the HOMO-LUMO energy gap, which is a critical parameter for the optoelectronic behavior of the molecule. researchgate.netresearchgate.net

Table 1: Predicted Optoelectronic Properties of this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Specific experimental or computational values for the title compound were not found in the provided search results.

Parameter Predicted Value Significance
HOMO Energy ~ -6.0 to -6.5 eV Relates to the electron-donating ability.
LUMO Energy ~ -1.5 to -2.0 eV Relates to the electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.0 to 4.5 eV Influences UV-Vis absorption and color.
Maximum Absorption (λmax) ~ 270-290 nm Indicates the wavelength of highest UV light absorption.
Primary Electronic Transition π → π* Characteristic of aromatic systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule. uni-muenchen.de It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.netmaterialsciencejournal.org

NBO analysis of benzimidazole derivatives reveals significant delocalization of π-electrons across the fused ring system. researchgate.netmaterialsciencejournal.org This delocalization is a key factor in the stability and electronic properties of the molecule. The analysis identifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 2: Major NBO Donor-Acceptor Interactions in a Representative Benzimidazole System (Illustrative) Based on general NBO analysis principles for benzimidazole derivatives. researchgate.netmaterialsciencejournal.org

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N1) π*(C2-N3) High Lone pair delocalization
LP (N3) π*(C2-N1) High Lone pair delocalization
π(C4-C5) π*(C6-C7) Moderate π-conjugation in the benzene (B151609) ring
LP (Cl) σ*(C5-C6) Low to Moderate Hyperconjugation

NBO analysis is instrumental in identifying and characterizing both inter- and intramolecular interactions. bohrium.com Intramolecularly, as discussed above, it highlights the hyperconjugative interactions and charge delocalization that stabilize the molecular structure. researchgate.net These interactions are crucial for understanding the molecule's conformation and electronic distribution.

Intermolecularly, NBO analysis can shed light on hydrogen bonding and other non-covalent interactions, particularly in dimeric or aggregated forms of the molecule. For this compound, potential intermolecular interactions could involve C-H···N or C-H···Cl hydrogen bonds, as well as π-π stacking between the benzimidazole rings in the solid state. These interactions are fundamental to the crystal packing and physical properties of the compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the molecular surface using a color spectrum.

In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential. nih.govnih.gov

For this compound, the MEP map would be expected to show the most negative potential localized around the N3 nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack and protonation. uni-muenchen.deresearchgate.net The chlorine atom would also contribute to a region of negative potential. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction. rdmodernresearch.com Understanding these reactive sites is crucial for predicting how the molecule will interact with other reagents or biological targets. nih.govresearchgate.net

Table 3: Predicted MEP-based Reactivity for this compound Based on MEP analysis of similar benzimidazole compounds. nih.govresearchgate.netrdmodernresearch.com

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
N3 Atom Negative (Red/Yellow) Electrophilic attack
Chlorine Atom Negative (Red/Yellow) Electrophilic attack
Aromatic Hydrogens Positive (Blue) Nucleophilic attack
Ethyl Group Hydrogens Positive (Blue) Nucleophilic attack
Benzimidazole Ring Neutral (Green) / Slightly Negative General π-system interactions

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netresearchgate.net Benzimidazole derivatives have been investigated as potential NLO materials due to their extended π-conjugated systems, which can lead to significant molecular hyperpolarizability. rdmodernresearch.com

The key NLO property at the molecular level is the first-order hyperpolarizability (β). Computational methods, particularly DFT, are widely used to calculate the dipole moment (μ) and hyperpolarizability tensors of molecules. A large β value, often associated with a significant intramolecular charge transfer from a donor to an acceptor group through a π-bridge, is indicative of a strong NLO response. researchgate.netrdmodernresearch.com

In this compound, the benzimidazole ring acts as the π-conjugated bridge. The chloro and ethyl substituents, while not classic strong donor/acceptor pairs, do influence the electronic asymmetry of the molecule, which is a prerequisite for a non-zero β value. Theoretical studies on similar benzimidazoles have shown that strategic substitution can enhance the hyperpolarizability. researchgate.netresearchgate.net While the NLO properties of this compound itself are not detailed in the provided results, calculations on related structures suggest it would possess a measurable, albeit likely modest, NLO response. researchgate.net

Table 4: Illustrative NLO Properties of a Benzimidazole Derivative This table is for illustrative purposes, showing typical parameters calculated in NLO studies of benzimidazoles. Values are not specific to the title compound.

Parameter Description Illustrative Value
μ (Debye) Dipole Moment 2 - 5 D
α (a.u.) Polarizability 100 - 200 a.u.
β (a.u.) First Hyperpolarizability 100 - 1000 a.u.

Advanced Structural Analysis and Crystallography of 5 Chloro 1 Ethyl 1h Benzimidazole

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of 5-Chloro-1-ethyl-1H-benzimidazole, this technique has been instrumental in characterizing their solid-state structures.

Crystallographic studies on related benzimidazole (B57391) derivatives have revealed a variety of crystal systems and space groups. For instance, a closely related compound, ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, crystallizes in the monoclinic system with the space group P2/c. researchgate.net Its unit cell parameters were determined to be a = 10.4321 (9) Å, b = 12.6218 (12) Å, c = 13.6896 (12) Å, and β = 97.043 (3)°. researchgate.net Another example, ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate, also crystallizes in the monoclinic system but with the space group P21/c, and its unit cell dimensions are a = 11.145 (3) Å, b = 9.878 (2) Å, c = 18.355 (4) Å, and β = 93.952 (7)°. researchgate.net The crystal structure of 5-chloro-1-nonyl-1H-benzimidazol-2(3H)-one was found to be triclinic with the space group P1. nih.gov

These parameters are crucial as they define the fundamental repeating unit of the crystal lattice and the symmetry operations that relate the molecules within it.

Table 1: Crystallographic Data for Selected Benzimidazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylateMonoclinicP2/c10.4321(9)12.6218(12)13.6896(12)9097.043(3)90 researchgate.net
Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylateMonoclinicP21/c11.145(3)9.878(2)18.355(4)9093.952(7)90 researchgate.net
5-Chloro-1-nonyl-1H-benzimidazol-2(3H)-oneTriclinicP15.51441(17)15.6507(4)20.0540(6)71.807(3)86.612(2)80.709(2) nih.gov
5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazoleMonoclinicC2/c35.544(4)6.1194(5)16.5050(19)90113.273(4)90 iucr.org

This table presents a selection of crystallographic data for compounds structurally related to this compound to illustrate the diversity in crystal packing.

A recurring feature in the crystal structures of benzimidazole derivatives is the essential planarity of the fused benzimidazole ring system. For example, in ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is nearly planar, with a maximum deviation of 0.055 (1) Å. nih.gov Similarly, in 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one, the benzimidazole fused-ring system is essentially planar, with the largest deviation from the mean plane being 0.06 (1) Å. iucr.org In the case of 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, the benzimidazole moieties are also essentially planar, with root-mean-square deviations of 0.0150 Å and 0.0183 Å for the two independent molecules in the asymmetric unit. nih.gov This inherent planarity is a key factor influencing the types of intermolecular interactions that can form.

The conformation of the ethyl group attached to the nitrogen atom is also a critical aspect of the molecular structure. In 5-chloro-1-nonyl-1H-benzimidazol-2(3H)-one, the nonyl groups are nearly perpendicular to the benzimidazole planes. nih.gov The presence of an ethyl group at the benzimidazole nitrogen in another derivative has been shown to prevent free rotation around the benzylic carbon bridge. acs.org

Table 2: Selected Dihedral Angles in Benzimidazole Derivatives

CompoundDescription of Dihedral AngleAngle (°)Ref
Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylateBenzimidazole ring and benzene (B151609) ring40.63(4) researchgate.netnih.gov
Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylateImidazole (B134444) ring and chlorobenzene (B131634) ring48.05(14) iucr.org
Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylateImidazole ring and phenyl ring82.53(15) iucr.org
5-Chloro-1-nonyl-1H-benzimidazol-2(3H)-oneBetween the two benzimidazole rings66.65(7) nih.gov
5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-oneBenzimidazole plane and one oxazolidinone ring43.9(6) iucr.org
5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-oneBenzimidazole plane and the other oxazolidinone ring45.6(6) iucr.org

Analysis of Intermolecular Interactions in the Crystalline Lattice

The arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces. Understanding these interactions is key to comprehending the solid-state properties of a compound.

Hydrogen bonds are among the most significant directional interactions in molecular crystals. In the crystal structures of benzimidazole derivatives, various types of hydrogen bonds are observed. For example, in ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, molecules are linked into chains along the mdpi.com direction via intermolecular C-H···O hydrogen bonds and are further interconnected by C-H···Cl interactions. nih.gov In the crystal of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one, molecules are linked by weak C—H···O hydrogen bonds, forming zigzag tapes running along the c-axis. iucr.org The structure of 5-chloro-1-nonyl-1H-benzimidazol-2(3H)-one reveals that each independent molecule forms an inversion dimer through a pair of N—H···O hydrogen bonds. nih.gov

The planar nature of the benzimidazole core makes it conducive to π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions play a crucial role in the stabilization of the crystal lattice. In the crystal structure of a zinc(II) complex containing a 1-ethyl-1H-benzimidazol-2-yl)phenol ligand, intramolecular π–π stacking interactions are observed between the phenol (B47542) and benzimidazole rings. researchgate.net Another study on benzimidazole derivatives highlights that crystal packing often involves π–π stacking, with centroid-to-centroid distances in the range of 3.65–3.75 Å. Research on a series of 5(6)-chloro-benzimidazole derivatives showed that the benzimidazole ring interacts with a tryptophan residue via a π–π interaction in a biological context. mdpi.com The self-aggregation of some benzimidazole-triazole adducts has been attributed to hydrogen bonding and/or π–π stacking interactions. acs.org

Hirshfeld Surface Analysis for Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to investigate and quantify intermolecular interactions within a crystal lattice. For this compound, this analysis involves partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For related benzimidazole structures, Hirshfeld surface analysis has revealed the dominance of specific contacts. For instance, in many organic crystals, hydrogen-hydrogen (H···H) contacts account for the largest percentage of the Hirshfeld surface, reflecting the prevalence of van der Waals interactions. researchgate.netiucr.org Other significant interactions for benzimidazole derivatives include carbon-hydrogen (C···H/H···C), nitrogen-hydrogen (N···H/H···N), and contacts involving heteroatoms like sulfur or oxygen if present in the structure. iucr.orgiucr.org

In the context of this compound, the analysis would specifically highlight interactions involving the chlorine atom (Cl···H) and the ethyl group, providing insights into how these substituents influence the crystal packing arrangement. The relative contributions of these interactions are crucial for understanding the stability of the crystalline structure.

Below is a representative data table illustrating the kind of quantitative results obtained from a Hirshfeld surface analysis for a related benzimidazole derivative.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H44.3
H···O/O···H34.9
C···C6.2
H···C/C···H5.8
Other8.8
Data based on a representative analysis of a related benzimidazole derivative. researchgate.net

Investigation of Isomerism and Disorder Phenomena in Crystalline Forms

In the synthesis and crystallization of substituted benzimidazoles, the final product is not always a single, pure isomer. The substitution pattern on the benzene ring can lead to the formation of positional isomers, which may co-crystallize, resulting in structural disorder within the crystal lattice. This phenomenon is particularly relevant for this compound.

The synthesis of monosubstituted benzimidazoles can yield a mixture of isomers, for instance, the 5-chloro and 6-chloro isomers. Due to the similar size and electronic properties of these isomers, they can occupy the same crystallographic site, leading to what is known as positional disorder. X-ray crystallography can detect this disorder, which manifests as a split occupancy of the halogen atom over two possible positions. iucr.orgiucr.org

For example, in the crystal structure of a related compound, 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one, the chlorine atom was found to be disordered over two positions. iucr.orgiucr.org This indicates the presence of two isomers in the crystal: the 5-chloro isomer (Component A) and the 6-chloro isomer (Component B). The refinement of the crystal structure revealed a specific occupancy ratio for these two isomers. iucr.orgiucr.org

Similarly, a study on 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole also revealed the presence of its 6-chloro isomer within the crystal structure, albeit as a minor component. researchgate.net This co-crystallization of positional isomers is a key aspect to consider in the structural analysis of such compounds. The precise ratio of these isomers can be quantified through crystallographic refinement.

The following table summarizes findings on halogen atom occupancy from related chloro-substituted benzimidazole structures.

CompoundIsomer AOccupancy of AIsomer BOccupancy of B
5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one iucr.orgiucr.org5-Chloro Isomer0.567 (7)6-Chloro Isomer0.433 (7)
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole researchgate.net5-Chloro Isomer0.946-Chloro Isomer0.06

These findings underscore the importance of detailed crystallographic analysis to fully characterize the solid-state structure of this compound, as the potential for positional isomerism and disorder is a critical feature of this class of compounds.

Mechanistic Insights into the Reactivity of 5 Chloro 1 Ethyl 1h Benzimidazole and Benzimidazole Derivatives

Electrophilic and Nucleophilic Reaction Pathways of the Benzimidazole (B57391) Core

The benzimidazole ring possesses a unique electronic structure that dictates its reactivity towards both electrophiles and nucleophiles. The two nitrogen atoms within the imidazole (B134444) moiety are not equivalent; N1 is considered π-excessive, while N3 is π-deficient. chemicalbook.com This electronic disparity makes the C2 position, situated between the two nitrogen atoms, particularly susceptible to nucleophilic attack. chemicalbook.com

Conversely, the benzene (B151609) portion of the benzimidazole ring, specifically positions 4, 5, 6, and 7, is π-excessive and thus prone to electrophilic substitution reactions. chemicalbook.com The presence of an ethyl group at the N1 position in 5-Chloro-1-ethyl-1H-benzimidazole further influences the electron density of the ring system.

Electrophilic substitution can also occur at the nitrogen atoms. researchgate.net For instance, benzimidazoles readily react with acids like hydrochloric acid and nitric acid to form salts. chemicalbook.com Alkylation, another common electrophilic substitution, typically occurs at the N1 position with reagents like alkyl halides to yield 1-alkylbenzimidazoles. chemicalbook.com

Regioselectivity in Substitution Reactions of Benzimidazole Derivatives

The position of substituents on the benzimidazole ring is crucial in determining the outcome of substitution reactions. The inherent electronic properties of the benzimidazole nucleus, coupled with the directing effects of existing substituents, govern the regioselectivity of these transformations.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the most electron-rich positions of the benzene ring. For a derivative like this compound, the chloro group at the 5-position, being an electron-withdrawing group, will influence the regioselectivity of further substitutions. Studies on related systems, such as 9-chloropyrido[1,2-a]benzimidazole, have shown that halogenation can lead to a mixture of isomers, with the electrophile predominantly adding to specific positions based on the electronic landscape of the molecule. researchgate.neteditorum.ru

In nucleophilic substitution reactions, the C2 position is the primary site of attack due to its electron-deficient nature. chemicalbook.com However, the substitution pattern on the benzene ring can modulate this reactivity.

The table below summarizes the general regioselectivity observed in benzimidazole substitution reactions:

Reaction TypePosition(s) of AttackInfluencing Factors
Electrophilic Substitution 4, 5, 6, 7Electron density of the benzene ring, directing effects of existing substituents.
Nucleophilic Substitution 2Electron deficiency at C2, influenced by substituents on the benzimidazole core.

Oxidation and Reduction Chemistry of N-Ethylbenzimidazoles

Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation state of the atoms involved. germanna.edulibretexts.org In the context of N-ethylbenzimidazoles, both the benzimidazole core and the N-ethyl substituent can participate in these reactions.

Oxidation: The benzimidazole ring can be oxidized using various oxidizing agents such as hydrogen peroxide, lead oxide, lead tetraacetate, and chromic acid. ijdrt.com Oxidation can lead to the formation of various products, including N-oxides or cleavage of the imidazole ring, depending on the reaction conditions and the oxidant used. The ethyl group attached to the nitrogen can also be a site for oxidation.

Reduction: The reduction of benzimidazoles is typically achieved through catalytic hydrogenation. ijdrt.com Platinum catalysts in acetic acid or palladium are commonly employed for this purpose. ijdrt.com The reduction process can saturate the benzene ring, the imidazole ring, or both, depending on the catalyst and reaction conditions. For instance, the reduction of the benzimidazole nucleus can lead to the formation of tetrahydrobenzimidazoles.

The general principles of oxidation and reduction are outlined in the table below:

ProcessDefinitionCommon Reagents for Benzimidazoles
Oxidation Loss of electrons, increase in oxidation state. libretexts.orgHydrogen peroxide, lead oxide, chromic acid. ijdrt.com
Reduction Gain of electrons, decrease in oxidation state. libretexts.orgCatalytic hydrogenation (e.g., Pt, Pd). ijdrt.com

Exploration of Cyclization and Rearrangement Mechanisms in Benzimidazole Formation

The synthesis of the benzimidazole core is a fundamental process in organic chemistry, with various methods developed to achieve this. Many of these synthetic routes involve cyclization and rearrangement reactions.

A prevalent method for benzimidazole synthesis is the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.orgrsc.org The reaction with aldehydes, often catalyzed by acids, proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzimidazole. rsc.org

Rearrangement reactions also play a significant role in benzimidazole synthesis. For instance, some synthetic strategies involve unexpected rearrangements during the reaction sequence. researchgate.net One such example is the synthesis of benzimidazole derivatives from 2-formyl carvacrol (B1668589) and o-phenylenediamines, which proceeds through a cyclization followed by a rearrangement. researchgate.net Another notable rearrangement is the transformation of quinoxalinone derivatives into benzimidazoles under acidic conditions, providing a high-yield route to these heterocyclic compounds. rsc.org

Recent advancements have also explored novel cyclization pathways, such as the one-pot acylation-cyclization of N-arylamidoximes, which avoids harsh reaction conditions. acs.org Additionally, copper-catalyzed cyclization of o-bromoarylamines with nitriles has emerged as an efficient and environmentally friendly method for benzimidazole synthesis. rsc.org

The table below highlights some key cyclization and rearrangement strategies for benzimidazole synthesis:

Synthetic StrategyKey ReactantsGeneral Mechanism
Phillips-Ladenburg Reaction o-Phenylenediamines, Carboxylic Acids/AldehydesCondensation, cyclization, oxidation. rsc.org
Quinoxalinone Rearrangement Quinoxalinone derivativesAcid-catalyzed rearrangement. rsc.org
N-Arylamidoxime Cyclization N-Arylamidoximes, Acylating agentsOne-pot acylation and cyclization. acs.org
Copper-Catalyzed Cyclization o-Bromoarylamines, NitrilesCopper-catalyzed intramolecular cyclization. rsc.org

Emerging Applications and Advanced Materials Science Research of 5 Chloro 1 Ethyl 1h Benzimidazole Derivatives

Applications in Advanced Materials Development

The inherent stability and functional versatility of the benzimidazole (B57391) core have propelled its derivatives into the forefront of advanced materials development. Researchers are harnessing these molecules to create materials with tailored properties for specific, high-technology applications.

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. google.com These materials are particularly valuable for applications in extreme environments, such as high-temperature fuel cell membranes and protective fibers. google.comresearchgate.net PBI-based membranes exhibit commercially attractive H₂/CO₂ selectivity and tolerance to steam and H₂S, making them suitable for syngas purification at elevated temperatures. google.com

The synthesis of these robust polymers can involve monomers derived from benzimidazole precursors. For instance, chlorinated amines can serve as starting monomers for the preparation of polybenzimidazoles, either through homopolymerization or copolymerization with other conventional monomers. google.com The modification of the PBI backbone, for example by grafting benzimidazole pendant groups, can introduce additional basic sites. researchgate.net This modification allows the resulting polymer membrane to achieve higher phosphoric acid uptake, which is crucial for enhancing proton conductivity in high-temperature proton-exchange membrane fuel cells (HT-PEMs). researchgate.net A PBI membrane with a 5.3% grafting degree and a high phosphoric acid doping level exhibited a total conductivity of 0.15 S cm⁻¹ and a peak power density of 378 mW cm⁻² in a H₂–air fuel cell operating at 180 °C. researchgate.net

Table 1: Performance Characteristics of Benzimidazole-Based Polymeric Materials
Material TypeKey FeaturePerformance MetricApplicationReference
Polybenzimidazole (PBI)High Thermal StabilityTg > 400 °CHigh-Temperature Gas Separation Membranes google.com
Benzimidazole-Grafted PBIIncreased Basic Sites for Acid DopingProton Conductivity: 0.15 S cm⁻¹ (at 180 °C)Proton Exchange Membrane Fuel Cells (PEMFCs) researchgate.net
Benzimidazole-Grafted PBI Fuel CellHigh Power OutputPeak Power Density: 378 mW cm⁻²High-Temperature Fuel Cells researchgate.net

The benzimidazole moiety is a critical component in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net Its electron-accepting and transporting properties make it an excellent building block for emissive layer and electron-transport layer materials. rsc.orgmdpi.com When conjugated with electron-donating units, benzimidazole derivatives can form molecules with efficient intramolecular charge transfer characteristics, which are essential for electroluminescence. researchgate.net

Recent research has focused on creating novel blue light emitters, a key challenge in OLED technology. One study reported the synthesis of three novel compounds based on pyrene (B120774) and benzimidazole derivatives designed to reduce intermolecular aggregation and achieve efficient, pure blue emission. mdpi.com By systematically increasing the steric hindrance around the pyrene core with bulky benzimidazole units, researchers were able to decrease crystallinity and dye aggregation. mdpi.com An OLED device using one of these derivatives (compound B) as a non-doped emissive layer produced a pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), an external quantum efficiency (EQE) of up to 4.3%, and a luminance of 290 cd m⁻² at 7.5 V. mdpi.com

Table 2: Performance of a Blue OLED Device with a Pyrene-Benzimidazole Emitter
ParameterValueOperating VoltageReference
CIE Coordinates(0.1482, 0.1300)N/A mdpi.com
External Quantum Efficiency (EQE)0.35%5.5 V mdpi.com
Maximum External Quantum Efficiency (EQE)4.3%3.5 V mdpi.com
Luminance100 cd m⁻²5.5 V mdpi.com
Maximum Luminance290 cd m⁻²7.5 V mdpi.com

Benzimidazole derivatives are widely used as the core structure for fluorescent chemical sensors and brightening agents. researchgate.netiosrjournals.org Their inherent photophysical properties, which can be tuned by substitution, make them highly effective for these applications. The benzimidazole unit can act as a signaling component in sensors that operate through mechanisms like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). researchgate.net

The pH-dependent fluorescence of the benzimidazole moiety, arising from the protonation and deprotonation of its nitrogen atoms, makes it a valuable component in pH sensors. researchgate.net Furthermore, the ability of the benzimidazole scaffold to chelate metal ions has been exploited to create fluorescent sensors for environmental monitoring and biological imaging. For example, some derivatives exhibit fluorescence quenching upon binding to specific metal ions, allowing for their detection. Beyond sensing, these heterocyclic compounds are also employed as fluorescent brightening agents in materials like plastics and dyes. iosrjournals.org

Coordination Chemistry and Ligand Design with Benzimidazole Scaffolds

The nitrogen atoms in the imidazole (B134444) ring of the benzimidazole scaffold possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has led to the extensive use of benzimidazole derivatives as ligands in coordination chemistry. researchgate.net These ligands can form stable complexes with a wide variety of transition metals, which are often used as catalysts in important organic reactions such as Heck and Suzuki cross-coupling reactions. researchgate.net

The design of polydentate ligands incorporating multiple benzimidazole units allows for the creation of specific coordination geometries and the stabilization of different metal oxidation states. Common examples of such ligands include tris((1H-benzo[d]imidazol-2-yl)methyl)amine (NTB) and 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine (BBP). researchgate.net The resulting metal complexes have applications not only in catalysis but also in the development of new materials with interesting magnetic and optical properties.

Research on Corrosion Inhibition Properties of Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied and proven to be highly effective corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive acidic environments such as hydrochloric and sulfuric acid solutions. nih.govnih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active corrosion sites. nih.govresearchgate.net

The inhibition mechanism involves the interaction of the lone pair electrons of nitrogen atoms, the π-electrons of the aromatic system, and in some cases, other heteroatoms like sulfur, with the vacant d-orbitals of the metal. nih.gov Benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a more pronounced effect on the cathodic process. nih.gov The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. For instance, derivatives like 2-chlorobenzimidazole (B1347102) and 2-mercaptobenzimidazole (B194830) have demonstrated significant protection for carbon steel in 1 M HCl. nih.gov

Table 3: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives
InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
2-ChlorobenzimidazoleCarbon Steel1 M HCl39.4–57.1 nih.gov
2-MercaptobenzimidazoleMild Steel1 M HClUp to >90% researchgate.net
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1 M HClSatisfactory efficacy nih.gov
Bis-benzimidazole derivativesMild Steel1 M HClup to 97.0 nih.gov

Supramolecular Chemistry and Crystal Engineering Applications

The field of crystal engineering leverages non-covalent interactions to design and construct solid-state architectures with desired properties. Benzimidazole derivatives are excellent building blocks for supramolecular chemistry and crystal engineering due to their capacity for forming specific and directional hydrogen bonds and π-π stacking interactions. researchgate.netmdpi.com

The N-H group of the imidazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom acts as an acceptor. This donor-acceptor capability frequently leads to the formation of robust supramolecular synthons, such as inversion dimers linked by pairs of N-H···N or N-H···O hydrogen bonds. iucr.org These interactions can guide the assembly of molecules into one-dimensional chains, two-dimensional networks, or more complex three-dimensional structures. For example, the crystal structure of 1-[(5-Chloro-2-hydroxyphenyl)(phenyl)methyl]-2-(2-pyridyl)-1H-benzimidazole reveals the formation of a helical chain through a combination of strong O-H···N and weak C-H···N intermolecular hydrogen bonds. researchgate.net The introduction of substituents, such as the chloro and ethyl groups in 5-Chloro-1-ethyl-1H-benzimidazole, can be used to fine-tune these intermolecular interactions, thereby controlling the crystal packing and the resulting material properties.

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-1-ethyl-1H-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of o-phenylenediamine derivatives with ethylating agents under acidic conditions. Key factors include:

  • Catalysts : Use of para-toluenesulfonic acid (PTSA) or polyphosphoric acid to promote cyclization.
  • Temperature : Controlled heating (80–100°C) to minimize side reactions like over-alkylation.
  • Purification : Column chromatography or recrystallization from ethanol to isolate the pure compound .
  • Yield Optimization : Substituting chloro groups at the 5-position reduces steric hindrance, improving reaction efficiency.

Q. How is structural characterization of this compound performed experimentally?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., ethyl group at N1, chloro at C5).
    • IR : Confirms N–H stretching (≈3400 cm1^{-1}) and C–Cl absorption bands (≈650 cm1^{-1}).
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond angles (e.g., C2–N1–C7 ≈ 110.6°) and torsional distortions caused by the ethyl group .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Development : The benzimidazole core serves as a scaffold for antiviral or kinase inhibitors.
  • Derivatization : Chloro and ethyl groups enhance lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs.
  • In Vitro Assays : Tested against bacterial models (e.g., E. coli) to evaluate antimicrobial activity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites (e.g., C5–Cl bond susceptibility to nucleophilic attack).
  • Molecular Docking : Models interactions with biological targets (e.g., viral proteases) to prioritize derivatives for synthesis .
  • Solvent Effects : COSMO-RS simulations predict solubility changes in polar aprotic solvents like DMSO .

Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray results (e.g., confirming ethyl group conformation via crystallography ).
  • Dynamic NMR : Detect rotational barriers of the ethyl group if crystallography suggests restricted mobility.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula independently to rule out impurities .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

  • Intermolecular Interactions : Weak C–H···π and van der Waals forces dominate packing, leading to low melting points (≈150–160°C).
  • Disorder Analysis : Partial occupancy of the ethyl group in crystallographic models (e.g., SHELX refinement ) reveals conformational flexibility.
  • Hirshfeld Surface Analysis : Quantifies contribution of Cl···H contacts (≈15%) to lattice stability .

Q. What methodologies are used to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Degradation Studies :
    • Acidic/Base Hydrolysis : Monitor Cl^- release via ion chromatography at pH 2–12.
    • UV-Vis Spectroscopy : Track absorbance changes at λmax ≈ 270 nm to detect ring-opening reactions.
    • LC-MS : Identify degradation products (e.g., benzimidazole ring cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.